N-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-N-cyano-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N-CYANO-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N-CYANO-4-METHYLBENZENE-1-SULFONAMIDE typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide . Another method includes the condensation of cyanoguanidine with the corresponding nitrile . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the formation of the desired triazine core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N-CYANO-4-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups attached to the triazine ring.
Reduction: This can lead to the formation of different derivatives with altered chemical properties.
Substitution: Commonly involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, alkylating agents, and reducing agents. The conditions often involve controlled temperatures and the presence of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of triazine derivatives with different functional groups.
Scientific Research Applications
N-[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N-CYANO-4-METHYLBENZENE-1-SULFONAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N-CYANO-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: A simpler triazine derivative with similar chemical properties.
Cyanuric Acid: Another triazine derivative used in various industrial applications.
Melamine: Known for its use in the production of plastics and resins.
Uniqueness
N-[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N-CYANO-4-METHYLBENZENE-1-SULFONAMIDE is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H19N7O2S |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-N-cyano-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H19N7O2S/c1-11-6-8-12(9-7-11)25(23,24)22(10-16)15-18-13(20(2)3)17-14(19-15)21(4)5/h6-9H,1-5H3 |
InChI Key |
OUWDFQKQTCJNSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C#N)C2=NC(=NC(=N2)N(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.